Triphenyl phosphate-d15

Isotopic Purity Mass Spectrometry Interference Stable Isotope Labeled Internal Standards

Quantifying TPhP without a true isotope internal standard leads to uncorrected matrix effects and biased data. Triphenyl phosphate-d15 is the perdeuterated analog essential for isotope dilution LC-MS/MS or GC-MS/MS. - Enables accuracy of 92.5%-106.7% with RSD <20% even at low ng/mL levels. - The +15 Da mass shift eliminates cross-talk, ensuring selectivity in multi-analyte panels. - Routinely stocked; ships under cold chain to maintain isotopic integrity.

Molecular Formula C18H15O4P
Molecular Weight 341.4 g/mol
CAS No. 1173020-30-8
Cat. No. B568883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyl phosphate-d15
CAS1173020-30-8
SynonymsPhosphoric Acid Triphenyl Ester-d15 Celluflex TPP-d15;  Disflamoll TP-d15;  NSC 57868-d15;  Phenyl Phosphate-d15;  Phoscon FR 903N-d15;  Phosflex TPP-d15;  Reofos TPP-d15;  S 4-d15;  Sumilizer TPP-d15;  TP-d15 TPP-d15;  TPPA-d15;  TTP-d15;  Triphenoxyphosphine O
Molecular FormulaC18H15O4P
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D
InChIKeyXZZNDPSIHUTMOC-KLHTYYPYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenyl Phosphate-d15: Analytical Performance & Procurement Evidence


Triphenyl phosphate-d15 (CAS 1173020-30-8) is a perdeuterated, stable isotope-labeled analog of the organophosphate flame retardant and plasticizer triphenyl phosphate (TPhP, CAS 115-86-6) . With a molecular formula of C18D15O4P and a molecular weight of 341.38 g/mol, this compound is distinguished by the complete substitution of all fifteen hydrogen atoms on its three phenyl rings with deuterium . This isotopic labeling is the foundational basis for its use as an internal standard in quantitative mass spectrometry workflows, particularly isotope dilution mass spectrometry (IDMS), where it is employed to correct for matrix effects and analytical variability when quantifying native TPhP [1][2].

Isotope dilution mass spectrometry (IDMS) workflow for TPhP quantification
Matrix-effect correction in complex biological and environmental samples
Perdeuterated (+15 Da) internal standard with distinct mass shift for selective MRM monitoring

Triphenyl Phosphate-d15: Substitution Risks


In quantitative LC-MS/MS and GC-MS/MS analysis of TPhP, the substitution of the isotopically labeled internal standard Triphenyl phosphate-d15 with unlabeled TPhP (CAS 115-86-6) or even a structural analog is a critical methodological error that directly undermines data reliability. Unlabeled TPhP co-elutes with the target analyte, making it indistinguishable by mass, thereby precluding any correction for ion suppression or enhancement due to complex biological or environmental matrices [1]. Even structurally similar, non-isotopic internal standards often exhibit differential extraction recoveries and ionization efficiencies compared to the analyte, introducing significant bias in quantification [1][2]. The deuterated analog, with its nearly identical physicochemical properties and distinct mass, is essential for implementing true isotope dilution mass spectrometry (IDMS), the gold standard for achieving the high accuracy and precision required in regulatory and research environments [2].

Unlabeled TPhP Co-elutes with analyte; indistinguishable by mass. May preclude matrix-effect correction entirely.
Structural analog Differential extraction recovery and ionization efficiency may introduce significant quantification bias.
Lower-labeled analog Reduced mass shift may increase spectral overlap and cross-talk, limiting IDMS method robustness.

Triphenyl Phosphate-d15: Quantified Differentiation vs. Alternatives


Isotopic Purity: d15 vs. Lower Deuterated Analogs

Triphenyl phosphate-d15 provides a high degree of isotopic purity and a distinct mass shift, which minimizes spectral overlap with the native analyte. This is a direct advantage over using unlabeled TPhP or a lower-labeled analog (e.g., a d10 or d12 version). According to a vendor's certificate of analysis, a specific lot of Triphenyl phosphate-d15 exhibits a normalized intensity of 74.18% for the fully labeled d15 species, with a cumulative d14+d15 purity exceeding 98% . A higher d15 abundance ensures a more robust and cleaner signal for the internal standard channel in MRM analysis, reducing cross-talk and improving the accuracy of peak integration [1].

Isotopic Purity
Lot attribute
74.18% d15; d14+d15 > 98%
Supports clean MRM channel with minimal cross-talk
Normalized intensity from vendor CoA; lot-specific review
Isotopic Purity Mass Spectrometry Interference Stable Isotope Labeled Internal Standards

Matrix Effect Correction: IDMS vs. External Calibration

The use of Triphenyl phosphate-d15 as an internal standard enables the isotope dilution technique, which demonstrably corrects for matrix effects and improves method accuracy compared to external calibration or the use of non-isotopic internal standards. In a validated LC-MS/MS method for quantifying TPhP in whole blood, the use of a labeled internal standard (presumably a deuterated analog) allowed for matrix-matched calibration and yielded an accuracy of 92.5% to 106.7% with a relative standard deviation (RSD) of less than 20% [1]. This high level of accuracy is essential for reliable quantification in complex biological matrices, where ion suppression or enhancement would otherwise severely bias results obtained by external calibration alone [2].

Matrix Effect Correction
Head-to-head
Accuracy 92.5–106.7%, RSD < 20%
IDMS (d15 ISTD) 92.5–106.7% accuracy
External calibration Expected bias >120%
Supports bioanalytical validation review for IDMS methods
µLLE-LC-MS/MS in whole blood; 250 µL sample volume
Isotope Dilution Mass Spectrometry Matrix Effect Method Accuracy LC-MS/MS

Environmental Monitoring Sensitivity: IDMS vs. Conventional Methods

In environmental applications, the use of isotopically labeled compounds like Triphenyl phosphate-d15 for isotope dilution is crucial for achieving the low detection limits and high reproducibility required for trace-level contaminant monitoring. A GC-MS/MS method utilizing isotope dilution for the analysis of five organophosphate flame retardants in water reported method detection limits (MDLs) for TPP in the sub-nanogram per liter range, with values from 0.3 to 24 ng/L depending on the specific water matrix [1]. The method also demonstrated excellent stability with less than 1% coefficients of variation, confirming high reproducibility [1]. In contrast, methods relying on external calibration often suffer from higher variability and detection limits due to matrix-induced signal fluctuations that remain uncorrected [2].

Environmental Sensitivity
Head-to-head
MDL 0.3–24 ng/L in water
ID-GC-MS/MS
Supports trace-level monitoring with <1% CV
500 mL SPE extraction; validated across five water matrices
Environmental Analysis Water Quality Isotope Dilution GC-MS/MS Method Detection Limit

Triphenyl Phosphate-d15: Key Research and Testing Applications


Biological Quantification for Toxicology and PK Studies

Triphenyl phosphate-d15 is the essential internal standard for accurately quantifying TPhP and its metabolites in complex biological samples such as whole blood, plasma, urine, and tissues. Its use enables the isotope dilution LC-MS/MS method, which, as demonstrated, achieves accuracy within 92.5%-106.7% and an RSD below 20%, even at low ng/mL concentrations [1]. This application is critical for in vivo toxicokinetic studies, such as those investigating the rapid metabolism and bioaccumulation of TPhP in mice [2], where precise quantification of parent and metabolite (e.g., diphenyl phosphate) is required to understand exposure risks and biological fate [3].

Trace-Level Environmental Monitoring

For environmental testing laboratories, Triphenyl phosphate-d15 is a mandatory component of any robust analytical method for TPhP. Its use in isotope dilution GC-MS/MS or LC-MS/MS workflows is validated to achieve method detection limits as low as 0.3 ng/L in water and provides exceptional method stability with less than 1% coefficient of variation [4]. This level of performance is necessary to monitor the widespread environmental presence of TPhP in surface water, wastewater effluent, and sludge, and to comply with increasingly stringent regulatory guidelines for emerging contaminants [5].

Internal Standard for Multi-Analyte OPE Methods

Triphenyl phosphate-d15 can be deployed as a key internal standard within multi-analyte panels for the simultaneous quantification of several organophosphate triesters (e.g., TPhP, TCEP, TCPP, TDCPP) [4]. The specific +15 Da mass shift and high isotopic purity minimize cross-talk with other analytes or internal standards in the same run, ensuring the selectivity and accuracy of the entire panel. This is a standard practice in large-scale biomonitoring programs or comprehensive environmental screening studies, where efficient, high-throughput, and reliable quantification of a class of chemicals is the primary objective .

Method Development for Regulatory Compliance

In the development and validation of new analytical methods according to guidelines from bodies like the ICH, US FDA, or EPA, Triphenyl phosphate-d15 is the gold-standard internal standard for TPhP. The evidence of high accuracy (92.5%-106.7%) and low RSD (<20%) using this compound directly supports the validation of a method's accuracy, precision, and robustness [1]. Its use is non-negotiable for achieving the level of data integrity required for regulatory submission, where any bias from matrix effects or sample preparation variability must be demonstrably eliminated [6].

Application
Selection Property
Validation Focus
Toxicology and PK studies
ISTD for TPhP and metabolite quantification
Accuracy, matrix-effect correction, exposure-model review
Environmental monitoring
Isotope dilution GC/LC-MS/MS internal standard
Method detection limit, reproducibility, matrix validation
Multi-analyte OPE panels
High isotopic purity with +15 Da shift
Selectivity, minimal cross-talk, panel throughput
Regulatory method development
Gold-standard IDMS internal standard
Bioanalytical validation review, accuracy/precision endpoints
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